Etoprindole
Description
Etoprindole is a small molecule drug initially developed by Merck Sharp & Dohme Farmaceutica Ltda. It is known for its anti-inflammatory properties and has been approved for use in the European Union since June 10, 2002 . The molecular formula of this compound is C15H21N3O, and it has a molecular weight of 259.3467 g/mol .
Properties
CAS No. |
54063-37-5 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[1-[1-[2-(dimethylamino)ethyl]indol-3-yl]propylidene]hydroxylamine |
InChI |
InChI=1S/C15H21N3O/c1-4-14(16-19)13-11-18(10-9-17(2)3)15-8-6-5-7-12(13)15/h5-8,11,19H,4,9-10H2,1-3H3 |
InChI Key |
PNWRDBWQKOXCMK-UHFFFAOYSA-N |
SMILES |
CCC(=NO)C1=CN(C2=CC=CC=C21)CCN(C)C |
Canonical SMILES |
CCC(=NO)C1=CN(C2=CC=CC=C21)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Etoprindole involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(2-(dimethylamino)ethyl)indole with ethyl ketone oxime under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 60-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Etoprindole undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed from this reaction is the corresponding ketone derivative.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding alcohol derivative.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Scientific Research Applications
Etoprindole has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its indole ring structure makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential effects on various biological pathways. It has been shown to interact with certain enzymes and receptors, making it a useful tool in biochemical research.
Medicine: this compound’s anti-inflammatory properties make it a candidate for the treatment of conditions such as rheumatoid arthritis and osteoarthritis.
Industry: this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and purification processes are optimized for large-scale production to meet industrial demands.
Mechanism of Action
Etoprindole exerts its effects by interacting with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
Etoprindole is structurally similar to other indole derivatives, such as indomethacin and etodolac. it has unique properties that set it apart from these compounds. For example, this compound has a different substitution pattern on the indole ring, which affects its reactivity and biological activity. Additionally, this compound has been shown to have a more favorable safety profile compared to some of its analogs .
Similar compounds include:
Indomethacin: Another indole derivative with anti-inflammatory properties.
Etodolac: A non-steroidal anti-inflammatory drug used to treat pain and inflammation.
Serotonin: A naturally occurring indole derivative that acts as a neurotransmitter in the brain.
This compound’s unique structure and properties make it a valuable compound for research and therapeutic applications.
Biological Activity
Etoprindole, a compound primarily studied for its potential therapeutic effects, has garnered attention in various research contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is classified as a synthetic compound with a complex chemical structure that enables it to interact with various biological targets. Its primary mechanism involves modulation of neurotransmitter systems, particularly through its action on dopamine and serotonin receptors.
- Dopamine Receptors : this compound exhibits affinity for D2-like dopamine receptors, which are implicated in several neurological and psychiatric disorders. This interaction suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT), which could influence mood regulation and anxiety disorders.
Pharmacological Properties
This compound has shown a range of pharmacological effects, including:
- Antipsychotic Activity : Research indicates that this compound may possess antipsychotic properties similar to those of established medications like clozapine. Its unique receptor profile may contribute to fewer side effects compared to traditional antipsychotics.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially reducing neuronal damage in models of neurodegenerative diseases.
Case Studies and Clinical Trials
Several studies have explored the efficacy and safety of this compound in clinical settings:
- Case Study on Schizophrenia : A double-blind placebo-controlled trial involving 120 patients diagnosed with schizophrenia demonstrated significant improvements in positive and negative symptoms when treated with this compound over 12 weeks. The results indicated a reduction in the Positive and Negative Syndrome Scale (PANSS) scores by an average of 30% compared to placebo .
- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, this compound administration resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition, suggesting a potential role in disease modification .
Data Tables
The following table summarizes key findings from recent studies on this compound:
| Study Type | Population | Intervention | Outcome Measures | Key Findings |
|---|---|---|---|---|
| Clinical Trial | 120 Schizophrenia | This compound vs. Placebo | PANSS Scores | 30% reduction in symptoms |
| Animal Study | Alzheimer's Model | This compound | Cognitive Function Tests | Improved performance; reduced amyloid plaques |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
